molecular formula C9H10N2OS B019682 4-Benzothiazolemethanol,2-amino-6-methyl-(9CI) CAS No. 106429-21-4

4-Benzothiazolemethanol,2-amino-6-methyl-(9CI)

Cat. No.: B019682
CAS No.: 106429-21-4
M. Wt: 194.26 g/mol
InChI Key: NDUIWRZPUQSQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzothiazolemethanol,2-amino-6-methyl-(9CI) is a benzothiazole derivative building block of significant interest in medicinal chemistry and drug discovery research. The 2-aminobenzothiazole core is a privileged structure known for its diverse pharmacological activities, making it a valuable scaffold for developing novel therapeutic agents . Research Applications and Value: Anticancer Research: Analogues of the 2-amino-6-methylbenzothiazole scaffold have demonstrated potent and selective anti-tumor properties in scientific studies. Research indicates particular promise against various human cancer cell lines, including non-small cell lung, colon, and breast cancer models . These compounds have been investigated for their ability to inhibit cancer cell proliferation and migration, and to induce apoptosis . Anti-tubercular Research: Benzothiazole derivatives are actively explored as potential agents against Mycobacterium tuberculosis , including multidrug-resistant (MDR) strains. They have shown promising inhibitory activity, with some synthesized molecules exhibiting better in-vitro efficacy than standard reference drugs like Isoniazid. Their mechanism is often associated with targeting the DprE1 enzyme, which is crucial for bacterial cell wall synthesis . Antimicrobial and Anti-inflammatory Research: The benzothiazole nucleus also serves as a key structure in the search for new antimicrobials. Furthermore, some derivatives have displayed dual anticancer and anti-inflammatory activity, reducing the secretion of key inflammatory cytokines such as IL-6 and TNF-α, which play a role in the tumor microenvironment . The specific substitution pattern of 4-Benzothiazolemethanol,2-amino-6-methyl-(9CI) may offer unique physicochemical properties for molecular hybridization and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a versatile intermediate to synthesize novel molecules for high-throughput screening and biological evaluation.

Properties

IUPAC Name

(2-amino-6-methyl-1,3-benzothiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-5-2-6(4-12)8-7(3-5)13-9(10)11-8/h2-3,12H,4H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUIWRZPUQSQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Benzothiazolemethanol, 2-amino-6-methyl-(9CI), also known as 2-Amino-4-hydroxymethyl-6-methylbenzothiazole, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

  • Molecular Formula : C9H10N2OS
  • Molar Mass : 194.25 g/mol
  • CAS Number : 106429-21-4
  • Appearance : White crystalline powder
  • Solubility : Soluble in methanol and ethyl acetate, nearly insoluble in water

Synthesis

The synthesis of 4-Benzothiazolemethanol involves several steps that typically include the reaction of benzothiazole derivatives with various reagents under controlled conditions. The detailed synthetic routes often utilize methods such as condensation reactions and cyclization processes to achieve the desired compound structure.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial activity. A study assessed various thiazole derivatives against multiple bacterial strains including Staphylococcus aureus, Escherichia coli, and fungal species like Candida albicans. Some derivatives showed comparable efficacy to standard antimicrobial agents .

Anticancer Activity

The anticancer potential of compounds related to benzothiazole has been extensively studied. For instance, certain derivatives demonstrated potent inhibitory effects on cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism often involves the inhibition of specific kinases associated with cancer progression .

CompoundCell LineIC50 (µM)Mechanism
4-BenzothiazolemethanolHepG2TBDInhibition of cell proliferation
Thiazole Derivative AMCF70.06Src family kinase inhibition
Thiazole Derivative BNCI-H5220.1DHFR inhibition

Other Biological Activities

In addition to antimicrobial and anticancer properties, benzothiazole derivatives have shown promise in other areas:

  • Anti-inflammatory Effects : Certain compounds have been reported to reduce inflammation markers in vitro.
  • Antidiabetic Activity : Some studies suggest these compounds might influence glucose metabolism positively.

Case Studies

  • Anticancer Study :
    A study highlighted the synthesis of a series of thiazolidinones derived from benzothiazole which exhibited significant cytotoxicity against cancer cell lines. The most potent derivatives were further evaluated for their selectivity index, indicating a favorable therapeutic window .
  • Antimicrobial Screening :
    Another investigation focused on the antimicrobial efficacy of synthesized thiazole derivatives against various pathogens. Results indicated that certain compounds displayed activity comparable to traditional antibiotics, suggesting their potential use in treating infections caused by resistant strains .
  • Pharmacological Evaluation :
    A pharmacological evaluation of benzothiazole derivatives revealed their multifaceted biological activities, including anti-tumor and anti-inflammatory effects. These findings support further exploration into their mechanisms and potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

4-Benzothiazolemethanol derivatives have been studied for their potential as therapeutic agents. The compound exhibits properties that can be harnessed in drug development, particularly for:

  • Antimicrobial Activity : Research indicates that benzothiazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds derived from 2-amino-6-methylbenzothiazole can inhibit bacterial growth and have been evaluated for their effectiveness against various pathogens .
  • Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant effects, suggesting potential use in treating epilepsy and other neurological disorders. The mechanism appears to involve modulation of excitatory neurotransmission pathways .

Agricultural Science

In agrochemicals, 4-benzothiazolemethanol is being explored as a potential fungicide and herbicide. Its efficacy against certain fungal strains has been documented, making it a candidate for developing new crop protection products. The compound's ability to disrupt fungal cell walls contributes to its effectiveness .

Material Science

The compound also finds applications in the synthesis of polymers and other materials. Its chemical properties allow it to act as a coupling agent or cross-linker in polymer chemistry, enhancing the mechanical properties of materials used in various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study published in Scientia Pharmaceutica examined the antimicrobial activity of various benzothiazole derivatives, including those based on 4-benzothiazolemethanol. Results showed that these compounds significantly inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative tested.

Case Study 2: Neurological Research

In a study assessing the anticonvulsant properties of benzothiazole derivatives, it was found that certain analogs could effectively reduce seizure activity in animal models. The study highlighted the importance of structural modifications on the efficacy of these compounds in modulating neurotransmitter release and receptor activity.

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial agentsSignificant inhibition of bacterial growth
Anticonvulsant propertiesReduced seizure activity in animal models
Agricultural ScienceFungicides and herbicidesEffective against specific fungal strains
Material SciencePolymer synthesisEnhanced mechanical properties as cross-linkers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

2-Benzothiazolamine,6-methyl-4-nitro-(9CI) (CAS 257282-90-9)
  • Molecular Formula : C8H7N3O2S.
  • Substituents: Position 2: Amino (-NH2). Position 4: Nitro (-NO2). Position 6: Methyl (-CH3).
  • Key Differences :
    • The nitro group at position 4 increases electron-withdrawing effects, reducing solubility in polar solvents compared to the hydroxymethyl group in the target compound.
    • Synthesis yield: 32% via optimized routes, indicating moderate reactivity .
Benzothiazole,4-methyl-2-(methylthio)-(7CI,8CI,9CI) (CAS 3622-20-6)
  • Molecular Formula : C9H9NS2.
  • Substituents :
    • Position 2: Methylthio (-SCH3).
    • Position 4: Methyl (-CH3).
  • Key Differences: The methylthio group at position 2 introduces sulfur-based hydrophobicity, contrasting with the amino group in the target compound.
4H-1,3-Benzodioxin-7-methanol,2,2-dimethyl-(9CI) (CAS 71780-42-2)
  • Molecular Formula : C11H14O3.
  • Structural Features :
    • A benzodioxin core with hydroxymethyl and dimethyl groups.
  • Key Differences :
    • The benzodioxin core lacks the thiazole ring, altering electronic properties and reactivity.
    • Synthesis yield: 58%, higher than nitro-substituted benzothiazoles, suggesting favorable stability under reaction conditions .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: Amino and hydroxymethyl groups enhance nucleophilicity, making the target compound more reactive in coupling reactions compared to nitro-substituted analogs .
  • Synthetic Challenges : Lower yields (e.g., 9–21% in acridine derivatives) are common in benzothiazole synthesis due to steric hindrance from methyl groups and competing side reactions .

Preparation Methods

Nucleophilic Substitution with Hydroxymethylating Agents

In one approach, 2-amino-6-methylbenzothiazole reacts with formaldehyde or paraformaldehyde under basic conditions. The reaction proceeds via the formation of a Schiff base intermediate, followed by reduction to install the hydroxymethyl group. For example, using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–5°C yields the target compound with 65–72% efficiency.

Reaction Conditions:

  • Catalyst: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

  • Solvent: Dichloromethane (DCM) or acetonitrile

  • Temperature: 25–60°C

  • Time: 6–24 hours.

Oxidation of Methyl Precursors

Alternative methods employ the oxidation of 4-methyl substituents. For instance, potassium permanganate (KMnO₄) in acidic media converts the methyl group to a hydroxymethyl moiety. This method, however, risks over-oxidation to carboxylic acids, requiring precise control of reaction time and temperature.

Key Parameters for Oxidation:

ParameterOptimal RangeYield (%)
KMnO₄ Concentration0.1–0.3 M58–65
Reaction Temperature40–50°C
pH2–4 (H₂SO₄)

Catalytic and Solvent Systems

Role of Tertiary Amine Catalysts

Triethylamine (TEA) and DMAP are critical for facilitating hydroxymethylation. TEA neutralizes acidic byproducts, while DMAP accelerates acylation steps in multi-component reactions. In a patent by Yuhan Corporation, DMAP (10 mol%) improved yields from 45% to 78% when synthesizing analogous benzothiazolemethanol derivatives.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like acetonitrile enhance nucleophilicity, whereas DCM minimizes side reactions. A comparative study showed:

SolventDielectric ConstantYield (%)Side Products
Acetonitrile37.572<5%
DCM8.93688–12%
THF7.526115%

Data adapted from EvitaChem and PMC.

Mechanistic Insights and Intermediate Characterization

Formation of the Benzothiazole Core

The benzothiazole ring is constructed via cyclization of thiourea derivatives with α-halo ketones. For example, 2-amino-6-methylbenzothiazole forms through the reaction of 4-methyl-2-aminothiophenol with chloromethyl ketone in ethanol.

Critical Intermediate:

  • 2-Amino-6-methylbenzothiazole: Characterized by NMR (δ 7.25 ppm for aromatic protons) and IR (ν 1620 cm⁻¹ for C=N stretch).

Hydroxymethylation Mechanism

The hydroxymethyl group is introduced via electrophilic aromatic substitution (EAS). Formaldehyde acts as the electrophile, with the amine group at position 2 directing substitution to position 4. Density functional theory (DFT) calculations confirm the para-directing effect of the amino group.

Purification and Yield Optimization

Chromatographic Techniques

Column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) eluent effectively isolates the product. Recrystallization from ethanol/water (1:1) further enhances purity to >98%.

Challenges in Scalability

Large-scale synthesis faces issues with exothermic reactions during hydroxymethylation. Controlled addition of formaldehyde and jacketed reactors maintain temperatures below 50°C, preventing decomposition.

Comparative Analysis of Synthetic Methods

MethodAdvantagesDisadvantagesYield (%)
Nucleophilic SubstitutionHigh regioselectivityRequires anhydrous conditions65–72
OxidationSimple reagentsRisk of over-oxidation58–65
Multi-componentOne-pot synthesisComplex purification70–75

Q & A

Q. What are the recommended methodologies for synthesizing 4-Benzothiazolemethanol, 2-amino-6-methyl-(9CI), and how can reaction conditions be optimized?

To synthesize this compound, researchers often employ benzothiazole ring formation via cyclization of thiourea derivatives with substituted benzene precursors. Key steps include:

  • Condensation reactions : Using 2-amino-6-methylbenzothiazole intermediates with methanol derivatives under controlled pH (e.g., acidic or basic catalysis) .
  • Optimization via Design of Experiments (DoE) : Apply factorial design to evaluate variables (temperature, solvent polarity, catalyst concentration) and identify optimal yields .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (solvent pairs like ethanol/water) for high-purity isolation .

Q. How can the structural integrity of 4-Benzothiazolemethanol, 2-amino-6-methyl-(9CI) be validated post-synthesis?

  • Spectroscopic analysis :
    • NMR : 1H^1H and 13C^{13}C NMR to confirm benzothiazole ring protons (δ 7.2–8.1 ppm) and hydroxymethyl group (δ 4.5–5.0 ppm) .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peak (C9_9H10_{10}N2_2OS, exact mass 194.05 g/mol) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen bonding patterns in crystalline form .

Q. What are the critical stability considerations for storing this compound in laboratory settings?

  • Degradation risks : Hydroxymethyl groups may oxidize under prolonged exposure to air. Store in inert atmospheres (argon) at -20°C .
  • Light sensitivity : Protect from UV light using amber vials to prevent photochemical decomposition .
  • Moisture control : Use desiccants (silica gel) in storage containers to avoid hydrolysis of the benzothiazole ring .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the electronic properties of 4-Benzothiazolemethanol, 2-amino-6-methyl-(9CI) for drug design applications?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and interaction with biological targets (e.g., enzymes). Software like Gaussian or ORCA can model charge distribution and electrostatic potential surfaces .
  • Molecular docking : Use AutoDock Vina to simulate binding affinities with receptors, focusing on hydrogen bonding between the hydroxymethyl group and active sites .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound?

  • Comparative spectral libraries : Cross-reference with databases (e.g., PubChem, Reaxys) to identify outliers. Validate using standardized acquisition parameters (e.g., 500 MHz NMR, DMSO-d6_6 solvent) .
  • Isotopic labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to clarify ambiguous peaks in crowded spectral regions .
  • Collaborative verification : Share samples with independent labs to replicate results and confirm reproducibility .

Q. How can researchers design assays to study the compound’s role in modulating biological pathways (e.g., antimicrobial activity)?

  • In vitro assays :
    • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
    • Enzyme inhibition : Measure IC50_{50} against target enzymes (e.g., bacterial dihydrofolate reductase) via spectrophotometric kinetics .
  • Mechanistic studies : Use fluorescent probes (e.g., SYTOX Green) to assess membrane disruption in real-time .

Q. What advanced chromatographic techniques improve purity assessment for this compound in complex mixtures?

  • HPLC-DAD/ELSD : Employ C18 columns (3.5 μm, 150 mm) with mobile phases (acetonitrile/0.1% TFA) to resolve co-eluting impurities. Detect via diode array (λ = 254 nm) .
  • LC-MS/MS : Quantify trace contaminants (<0.1%) using MRM (Multiple Reaction Monitoring) transitions specific to degradation products .

Q. How can kinetic studies be structured to investigate the compound’s reactivity in nucleophilic substitution reactions?

  • Pseudo-first-order conditions : Excess nucleophile (e.g., sodium methoxide) to monitor reaction rates via UV-Vis (λ = 300 nm) .
  • Arrhenius analysis : Vary temperature (25–80°C) to calculate activation energy (Ea_a) and propose reaction mechanisms (SN1 vs. SN2) .

Methodological Frameworks

  • Theoretical grounding : Align experiments with benzothiazole pharmacology or heterocyclic chemistry frameworks to contextualize findings .
  • Data triangulation : Combine experimental, computational, and literature data to address discrepancies and strengthen conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Benzothiazolemethanol,2-amino-6-methyl-(9CI)
Reactant of Route 2
Reactant of Route 2
4-Benzothiazolemethanol,2-amino-6-methyl-(9CI)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.